Propofol Propofol Propofol is a phenol resulting from the formal substitution of the hydrogen at the 2 position of 1,3-diisopropylbenzene by a hydroxy group. It has a role as an intravenous anaesthetic, a sedative, a radical scavenger, an antiemetic and an anticonvulsant.
Propofol is an intravenous anaesthetic agent used for induction and maintenance of general anaesthesia. IV administration of propfol is used to induce unconsciousness after which anaesthesia may be maintained using a combination of medications. Recovery from propofol-induced anaesthesia is generally rapid and associated with less frequent side effects (e.g. drowsiness, nausea, vomiting) than with thiopental, methohexital, and etomidate. Propofol may be used prior to diagnostic procedures requiring anaesthesia, in the management of refractory status epilepticus, and for induction and/or maintenance of anaesthesia prior to and during surgeries.
Propofol is a General Anesthetic. The physiologic effect of propofol is by means of General Anesthesia.
Propofol is the mostly commonly used parenteral anesthetic agent in the United States, extensively used for minor and outpatient surgical procedures because of its rapid onset and reversal of action, and in intensive care units (ICUs) for maintenance of coma. Propofol has been associated with rare instances of idiosyncratic acute liver injury; in addition, prolonged high dose propofol therapy can cause the “Propofol infusion syndrome” which is marked by bradyarrhythmias, metabolic acidosis, rhabdomyolysis, hyperlipidemia and an enlarged or fatty liver.
Propofol is a hypnotic alkylphenol derivative. Formulated for intravenous induction of sedation and hypnosis during anesthesia, propofol facilitates inhibitory neurotransmission mediated by gamma-aminobutyric acid (GABA). This agent is associated with minimal respiratory depression and has a short half-life with a duration of action of 2 to 10 minutes.
An intravenous anesthetic agent which has the advantage of a very rapid onset after infusion or bolus injection plus a very short recovery period of a couple of minutes. (From Smith and Reynard, Textbook of Pharmacology, 1992, 1st ed, p206). Propofol has been used as ANTICONVULSANTS and ANTIEMETICS.
See also: Fospropofol Disodium (is active moiety of).
Brand Name: Vulcanchem
CAS No.: 2078-54-8
VCID: VC21541770
InChI: InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
SMILES: CC(C)C1=C(C(=CC=C1)C(C)C)O
Molecular Formula: C12H18O
Molecular Weight: 178.27 g/mol

Propofol

CAS No.: 2078-54-8

Cat. No.: VC21541770

Molecular Formula: C12H18O

Molecular Weight: 178.27 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propofol - 2078-54-8

CAS No. 2078-54-8
Molecular Formula C12H18O
Molecular Weight 178.27 g/mol
IUPAC Name 2,6-di(propan-2-yl)phenol
Standard InChI InChI=1S/C12H18O/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9,13H,1-4H3
Standard InChI Key OLBCVFGFOZPWHH-UHFFFAOYSA-N
SMILES CC(C)C1=C(C(=CC=C1)C(C)C)O
Canonical SMILES CC(C)C1=C(C(=CC=C1)C(C)C)O
Appearance Solid powder
Boiling Point 242 °C
254.00 to 256.00 °C. @ 764.00 mm Hg
Colorform Light-straw-colored liquid
Melting Point 18 °C

Chemical Characteristics and Formulation

ComponentConcentration/Purpose
Propofol1% (10 mg/mL)
Soybean oil10% (provides lipid solubility)
Purified egg phospholipid1.2% (emulsifier)
Glycerol2.25% (tonicity-adjusting agent)
Sodium hydroxidepH adjustment
EDTA or sodium metabisulfiteAntimicrobial/preservative agent

The resulting white, opaque emulsion has a characteristic appearance often described as resembling milk . This formulation gives propofol a pH of approximately 7.0-8.5 and is stable at room temperature.

Pharmacological Mechanism of Action

Primary Mechanism

Propofol exerts its anesthetic effects predominantly through potentiation of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system. It acts primarily as a positive allosteric modulator at the GABA-A receptor, enhancing the inhibitory effect of GABA by slowing the channel-closing time .

Secondary Mechanisms

Research has revealed several additional mechanisms contributing to propofol's clinical effects:

  • At high doses, propofol may directly activate GABA-A receptors, functioning as a GABA-A receptor agonist

  • Propofol analogs demonstrate sodium channel blocking properties

  • The endocannabinoid system appears to play a significant role in propofol's anesthetic action through:

    • Inhibition of fatty acid amide hydrolase (FAAH), which metabolizes anandamide

    • Increased whole-brain anandamide content

    • CB1 receptor activation

  • Electroencephalographic studies have demonstrated that propofol causes a prominent reduction in the brain's information integration capacity

This multi-modal mechanism explains propofol's effectiveness as an anesthetic and some of its unique properties, including its anti-emetic and psychotomimetic effects.

Pharmacokinetics

Distribution and Protein Binding

Propofol is highly lipophilic and protein-bound in vivo, with approximately 95-99% bound to plasma proteins . This property contributes to its rapid distribution into peripheral tissues, particularly adipose tissue, accounting for the drug's quick onset and rapid initial recovery despite its longer elimination half-life.

Metabolism and Elimination

The liver is the primary site of propofol metabolism, where it undergoes conjugation to form inactive metabolites. The metabolic pathways include:

  • Glucuronidation (main pathway)

  • Hydroxylation

  • Sulfation

These metabolites are primarily excreted by the kidneys, with more than 88% of administered propofol eventually appearing in the urine as conjugated metabolites .

Pharmacokinetic Parameters

Noncompartmental pharmacokinetic studies have established the following parameters for propofol in adults:

ParameterRange
Volume of distribution at steady state (Vdss)159-771 L
Half-life of fast distribution (T1/2α)1.33-4.6 min
Half-life of slow distribution (T1/2β)27-69.3 min
Elimination half-life (T1/2γ)116-834 min
Mean residence time (MRT)102-174 min
Total blood clearance (Clb)1.78-2.28 L/min

Despite the lengthy elimination half-life, propofol's clinical effect typically wears off within minutes after a single dose due to rapid redistribution from the brain to peripheral tissues .

Pharmacodynamics

Central Nervous System Effects

Propofol produces dose-dependent depression of the central nervous system, characterized by:

  • Rapid onset of hypnosis (15-30 seconds)

  • Reduction in cerebral blood flow

  • Decreased cerebral metabolic oxygen consumption

  • Lowered intracranial pressure (by up to 30%)

  • Anticonvulsant effects

  • Suppression of REM sleep

Cardiovascular Effects

Propofol administration typically results in:

  • Decreased systemic vascular resistance

  • Reduced cardiac output

  • Hypotension (particularly with rapid administration)

  • Minimal effect on heart rate

Respiratory Effects

As a respiratory depressant, propofol frequently causes:

  • Apnea (often persisting longer than 60 seconds)

  • Decreased respiratory rate

  • Reduced minute volume and tidal volume

  • Diminished mean inspiratory flow rate

  • Reduced functional residual capacity

Other System Effects

Additional effects include:

  • Decreased intraocular pressure (by up to 50%)

  • Anti-emetic properties

  • Anxiolysis

  • Potential cardioprotective effects (an area of ongoing research)

Clinical Applications

General Anesthesia

Propofol has largely replaced sodium thiopental as the induction agent of choice in general anesthesia. It is utilized for:

  • Induction of general anesthesia

  • Maintenance of anesthesia, either as:

    • Part of total intravenous anesthesia (TIVA)

    • Using target-controlled infusion (TCI) systems based on pharmacokinetic models

Sedation in Critical Care

In the intensive care setting, propofol is used for sedation of mechanically ventilated patients. Studies have shown that compared to benzodiazepines like lorazepam, propofol is:

  • More effective

  • More cost-effective (despite higher acquisition cost) due to shorter ICU stay

  • Associated with less drug accumulation

  • Linked to faster recovery times

Procedural Sedation

Propofol's rapid onset and recovery profile make it ideal for short procedures requiring sedation, including:

  • Endoscopic procedures

  • Cardioversion

  • Radiological imaging studies

  • Minor surgical procedures

Clinical Features of PRIS
Metabolic acidosis
Rhabdomyolysis
Cardiac dysfunction
Hyperkalemia
Hyperlipidemia
Renal failure

Risk factors include prolonged high-dose infusion (>4 mg/kg/h for >48 hours), particularly in critically ill patients receiving catecholamines and/or corticosteroids .

Contraindications and Precautions

Propofol should be used with caution or avoided in:

  • Patients with allergies to propofol, soy, or egg products

  • Situations without appropriate airway management capabilities

  • Patients with significant cardiovascular compromise

  • Children under 3 years for prolonged sedation due to PRIS risk

Drug Interactions

Pharmacokinetic Interactions

Propofol undergoes various pharmacokinetic interactions, though these are generally of limited clinical significance compared to pharmacodynamic interactions .

Pharmacodynamic Interactions

Propofol exhibits significant pharmacodynamic interactions with other drugs:

  • With other hypnotic agents: Generally additive effects

  • With opioids: Highly synergistic interactions, allowing for reduced dosing of both agents

  • With benzodiazepines: Additive or slightly synergistic effects

Response surface modeling has provided valuable insights into these complex interactions, allowing for optimized drug dosing with minimized adverse effects .

Historical Development

Discovery and Early Development

The development of propofol represents a significant achievement in anesthetic pharmacology:

  • First synthesized in 1973 by John B. Glen at Imperial Chemical Industries

  • Selected after extensive evaluation of numerous ortho-alkylated phenols

  • Entered clinical trials in 1977 in a cremophor formulation

  • Withdrawn due to anaphylactic reactions to cremophor

  • Reformulated as an emulsion and reintroduced in 1986 as Diprivan

  • Received FDA approval in October 1989

  • Added to the World Health Organization's List of Essential Medicines

John B. Glen was awarded the prestigious Lasker Award for clinical research in 2018 for his development of propofol, recognizing thirteen years of dedicated research .

Recent Advances and Developments

Pharmacokinetic Modeling

Significant progress has been made in developing advanced pharmacokinetic models for propofol:

  • Initial models designed for specific patient populations (adults, children, obese patients)

  • Recent development of general-purpose models applicable across populations

  • The Eleveld model shows improved performance across diverse patient groups, potentially replacing earlier models in clinical practice

Alternative Formulations

Several alternative formulations have been developed:

  • Fospropofol (Lusedra): A water-soluble prodrug that converts to propofol via alkaline phosphatase, reducing injection site pain

  • Photoswitchable propofol (AP2): Incorporates an azobenzene unit allowing optical control of GABA-A receptors with light

  • Ciprofol: A propofol derivative 4-6 times more potent than propofol with potentially reduced respiratory depression and injection site pain

Novel Applications

Emerging research explores propofol's potential in:

  • Treatment-resistant depression

  • Cardioprotection during cardiac surgery

  • Neuroprotection

  • Pain management

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator